molecular formula C8H8ClNO4S B8685221 2-Amino-4-chloro-5-methylsulphonylbenzoic acid

2-Amino-4-chloro-5-methylsulphonylbenzoic acid

Cat. No. B8685221
M. Wt: 249.67 g/mol
InChI Key: ZJEXWVPJSAXGPV-UHFFFAOYSA-N
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Patent
US03953476

Procedure details

A solution of 2,4-dichloro-5-methylsulfonylbenzoic acid (Example 1, Step B) (60 g.; 0.267 mole) in aqueous ammonia (28%, 900 ml.) is heated in an autoclave at 180° C. for 12 hours. The cooled reaction mixture is poured into ice (3 kg.) and concentrated hydrochloric acid (1.3 liters) which causes the product to precipitate 42 g. (64% yield) of 4-chloro-5-methylsulfonylanthranilic acid, m.p. 286.5°-288.5° C. after recrystallization from acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([S:12]([CH3:15])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.C(O)(=O)C.[NH3:21]>>[Cl:11][C:9]1[CH:10]=[C:2]([NH2:21])[C:3](=[CH:7][C:8]=1[S:12]([CH3:15])(=[O:14])=[O:13])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C
Name
Quantity
900 mL
Type
reactant
Smiles
N
Step Three
Name
ice
Quantity
3 kg
Type
reactant
Smiles
Name
Quantity
1.3 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
to precipitate 42 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)O)=CC1S(=O)(=O)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.